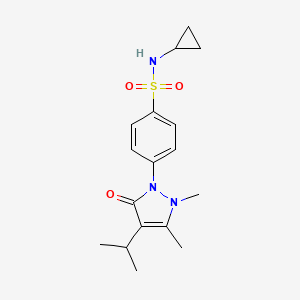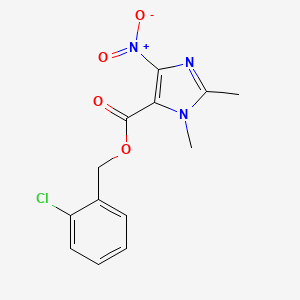![molecular formula C20H16F2N2O B3746601 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B3746601.png)
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
Vue d'ensemble
Description
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as FL118, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. Its unique chemical structure and mechanism of action make it a potential alternative to traditional chemotherapy drugs.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of multiple targets involved in cancer cell survival and proliferation. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to bind to and inhibit the activity of MDM2, a negative regulator of the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in apoptosis of cancer cells. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one also inhibits the activity of topoisomerase I, an enzyme involved in DNA replication and repair, leading to DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has demonstrated low toxicity and good tolerability, with no significant adverse effects observed. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is its unique mechanism of action, which makes it a potential alternative to traditional chemotherapy drugs that often have limited efficacy and significant adverse effects. However, one of the limitations of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is the lack of clinical data, as it is still in the early stages of development. Additionally, the synthesis of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one can be challenging, and the cost of production may be a limiting factor for further development.
Orientations Futures
There are several potential future directions for the development of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one. One area of focus could be the optimization of the synthesis method to improve yield and reduce cost. Another potential direction could be the development of combination therapies with other chemotherapy drugs to enhance efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in humans, and to determine its potential for the treatment of various types of cancer.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been extensively studied in preclinical models of various types of cancer, including lung, breast, colon, and pancreatic cancer. In these studies, 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has demonstrated potent antitumor activity, both in vitro and in vivo, by inducing apoptosis and inhibiting tumor cell proliferation. 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to have synergistic effects when combined with other chemotherapy drugs, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-5,6-dihydro-4H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O/c21-13-5-3-7-15(11-13)23-19-17-9-1-2-10-18(17)24(20(19)25)16-8-4-6-14(22)12-16/h3-8,10-12,23H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJLQKWRSYFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4,5-dimethoxy-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3746522.png)

![11-(pyridin-2-ylthio)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3746530.png)

![4-isopropyl-1,5-dimethyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3746544.png)


![N-[4-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B3746583.png)
![ethyl 5-({[(4-ethoxy-1-naphthyl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B3746585.png)
![N-(2,4-difluorophenyl)-N'-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea](/img/structure/B3746605.png)
![5-fluoro-2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3746618.png)
![4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3746624.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3746626.png)
![ethyl 1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3746632.png)